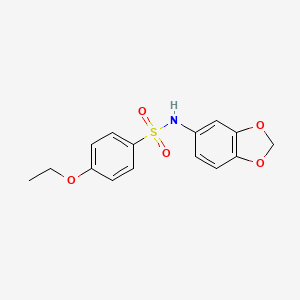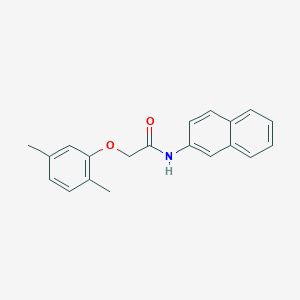![molecular formula C18H14N2O3 B5865688 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound used in scientific research for its unique properties and potential applications. This compound belongs to the family of anthraquinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its ability to intercalate into DNA and inhibit the activity of enzymes, such as topoisomerases and kinases. This results in the disruption of DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and mode of administration. At lower concentrations, it has been shown to induce apoptosis in cancer cells, while at higher concentrations, it can cause DNA damage and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for developing new cancer therapeutics. However, its limitations include its potential toxicity at higher concentrations and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one research, including:
1. Developing new cancer therapeutics based on its ability to selectively target cancer cells.
2. Studying its anti-inflammatory and antioxidant properties for potential use in treating inflammatory diseases.
3. Investigating its potential as a fluorescent probe for imaging biological systems.
4. Exploring its use as a tool for studying DNA replication and cell division.
5. Developing new methods for synthesizing and purifying this compound to improve its quality and yield.
In conclusion, this compound is a valuable compound for scientific research with potential applications in cancer therapeutics, imaging, and studying biological systems. Its unique properties and mechanism of action make it a promising candidate for future studies and developments.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthraquinone-2-carboxylic acid with hydroxylamine hydrochloride and morpholine in the presence of a catalyst. The resulting product is purified through various techniques, such as recrystallization and column chromatography, to obtain a high-quality sample.
Applications De Recherche Scientifique
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used in scientific research for various applications, such as fluorescent labeling, DNA intercalation, and enzyme inhibition. Its unique properties make it a valuable tool for studying biological systems and developing new therapeutics.
Propriétés
IUPAC Name |
12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-11-3-1-2-4-12(11)18-15-13(17)5-6-14(16(15)19-23-18)20-7-9-22-10-8-20/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMJRIIPCTHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)

![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)


![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)